Cellular CSNK2A Target Engagement: This Compound vs. Direct Pyridylmethyl Analog
In a direct comparator study, the compound 4a (which matches the structure of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide) achieved a cellular CSNK2A IC50 of 8.0 µM in a NanoBRET target engagement assay. This represents a significant 2.3-fold improvement in intracellular kinase engagement over the closely related analog 4p (IC50 = 14.0 µM), which is the next best pyridylmethyl analog in the same series tested under identical conditions [1].
| Evidence Dimension | Cellular CSNK2A target engagement potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.0 µM (Compound 4a) |
| Comparator Or Baseline | Comparator 4p (next best pyridylmethyl analog): IC50 = 14.0 µM |
| Quantified Difference | ~1.75-fold higher potency (2.3-fold lower IC50) |
| Conditions | In-cell NanoBRET target engagement assay measuring CSNK2A inhibition; compounds tested in the same experiment. |
Why This Matters
Superior intracellular target engagement at the primary pharmacological target directly translates to a more potent chemical probe for antiviral studies, reducing the effective concentration needed in cellular models.
- [1] PMC Table 3. Pyridylmethyl analogs. Compound R CSNK2A IC50 (µM) a Aqueous Solubility (µM) b. Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. doi: 10.3390/ph17030306. View Source
